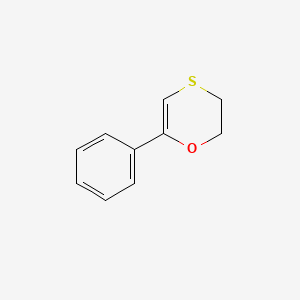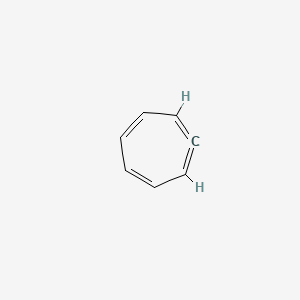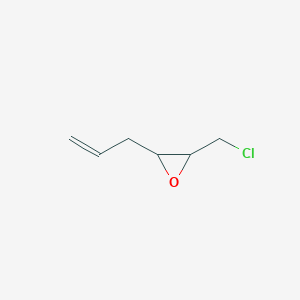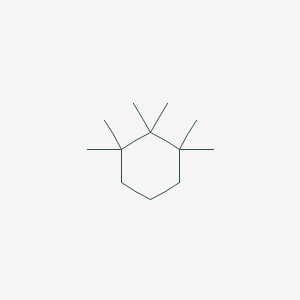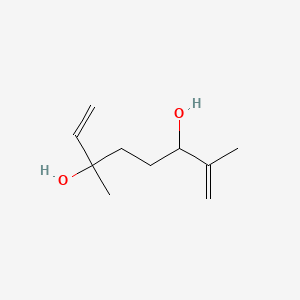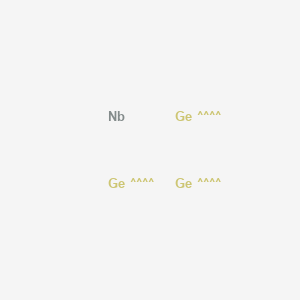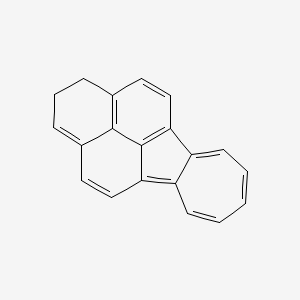
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine undergoes several types of chemical reactions, including:
Oxidation and Reduction: The Boc group is stable under oxidative and reductive conditions, making it suitable for use in multi-step synthesis.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for subsequent reactions involving the free amino group.
Elimination: Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and trimethylsilyl iodide. The major product formed from these reactions is the free amine, which can then participate in further synthetic transformations.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection to the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. The temporary protection of amino groups facilitates the synthesis of peptides with specific sequences and modifications.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group helps in the stepwise assembly of peptide chains, ensuring the correct sequence and structure.
Industry: In the chemical industry, Boc-protected compounds are used in the production of various fine chemicals and intermediates. .
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine primarily involves the protection of the amino group. The Boc group is introduced to the amino group through a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate. This forms a carbamate linkage, effectively protecting the amino group from further reactions .
During deprotection, the Boc group is removed under acidic conditions, resulting in the formation of a free amine. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbamate linkage and the release of carbon dioxide and tert-butyl cation .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine can be compared with other Boc-protected amino acids and peptides. Similar compounds include:
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Used for the synthesis of peptides with aromatic side chains.
Boc-L-lysine: Provides protection to both the α-amino group and the ε-amino group of lysine.
The uniqueness of this compound lies in its specific structure, which includes a proline residue and a methylated glycine residue. This combination provides unique properties in terms of steric hindrance and reactivity, making it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
51785-85-4 |
|---|---|
Formule moléculaire |
C13H22N2O5 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
2-[methyl-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-7-5-6-9(15)11(18)14(4)8-10(16)17/h9H,5-8H2,1-4H3,(H,16,17)/t9-/m0/s1 |
Clé InChI |
LOHGESHMXDNESI-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

